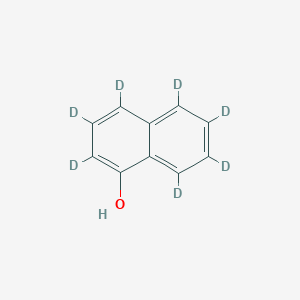

1-Naphthol-2,3,4,5,6,7,8-d7

Description

Role of 1-Naphthol-2,3,4,5,6,7,8-d7 as a Representative Deuterated Aromatic Compound

This compound is a deuterated form of 1-naphthol, an aromatic organic compound. In this specific isotopologue, seven hydrogen atoms on the naphthalene ring have been replaced by deuterium atoms. lgcstandards.com Deuterium-labeled compounds have gained significant attention in research, particularly in mechanistic studies and medicinal chemistry. snnu.edu.cn The substitution of hydrogen with deuterium can alter the kinetic properties of a molecule without significantly changing its chemical and biological properties, an outcome known as the kinetic isotope effect (KIE). acs.org This effect is leveraged to study reaction mechanisms and to enhance the metabolic stability of drug candidates. snnu.edu.cnacs.org

As a deuterated aromatic compound, this compound serves as a valuable tool in various analytical and research contexts. Its increased mass and distinct spectroscopic properties, compared to its non-deuterated (protium) analog, make it an excellent internal standard for quantitative analysis using mass spectrometry. acs.org Furthermore, in NMR spectroscopy, deuteration simplifies complex proton spectra by reducing the number of proton signals, which can help in the structural elucidation of molecules and in studying their dynamic interactions. smolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | 2,3,4,5,6,7,8-heptadeuterionaphthalen-1-ol lgcstandards.com |

| CAS Number | 124251-84-9 lgcstandards.com |

| Molecular Formula | C₁₀HD₇O chemicalbook.com |

| Molecular Weight | 151.21 g/mol chemicalbook.com |

| Melting Point | 94-96 °C chemicalbook.com |

| Boiling Point | 278-280 °C chemicalbook.com |

| Form | Solid chemicalbook.com |

Scope and Research Objectives for this compound Investigations

The research applications of this compound are primarily centered on its identity as a stable isotope-labeled analog of 1-naphthol. chemicalbook.com 1-Naphthol itself is a significant compound, used in the manufacturing of dyes and pharmaceuticals and is also a major metabolite of certain pesticides and polycyclic aromatic hydrocarbons (PAHs). chemicalbook.innih.gov Consequently, its deuterated form is instrumental in several areas of investigation.

Key Research Applications and Objectives:

Metabolic and Pharmacokinetic Studies: A primary objective is to use 1-Naphthol-d7 as a tracer to study the metabolism of 1-naphthol and related compounds. smolecule.com For instance, its metabolite, 1-Naphthol-D7 Beta-D-Glucuronide, is used to trace drug metabolism and understand how substances are processed, detoxified, and eliminated from biological systems. smolecule.com These studies are critical for assessing the metabolic pathways and potential toxicity of xenobiotics. smolecule.com

Mechanistic Elucidation: Deuterated compounds are frequently used to investigate reaction mechanisms. snnu.edu.cn By monitoring the fate of the deuterium label, chemists can gain insights into complex chemical transformations and enzymatic pathways involving naphthalene derivatives. smolecule.com

Analytical Standards: Due to its distinct mass, 1-Naphthol-d7 serves as an ideal internal standard in mass spectrometry and chromatography. acs.org This allows for the precise and accurate quantification of 1-naphthol in complex environmental or biological samples, such as soil or bodily fluids, where it may be present as a biomarker for exposure to PAHs. smolecule.comchemicalbook.in

Environmental Fate and Toxicology: Researchers use 1-Naphthol-d7 to track the movement and degradation of naphthol in various environmental matrices. smolecule.com This helps in understanding the environmental fate of pollutants and their breakdown products.

Advanced Spectroscopy: In NMR spectroscopy, the compound is used to simplify spectra, aiding in the analysis of the structure and dynamics of 1-naphthol and its interactions with other molecules, such as enzymes or receptors. smolecule.com

The overarching goal of utilizing this compound is to leverage the unique properties of its deuterium labels to conduct detailed investigations that would be more challenging or impossible with its non-deuterated counterpart.

Propriétés

IUPAC Name |

2,3,4,5,6,7,8-heptadeuterionaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H/i1D,2D,3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCVRFUGPWSIIH-GSNKEKJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2O)[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583893 | |

| Record name | (~2~H_7_)Naphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124251-84-9 | |

| Record name | (~2~H_7_)Naphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 124251-84-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1-naphthol-2,3,4,5,6,7,8-d7

Deuterium Incorporation Strategies

The introduction of deuterium into the 1-naphthol scaffold can be accomplished through several primary strategies. These include building the molecule with already deuterated starting materials, reducing a suitable precursor with a deuterated agent, or directly exchanging the hydrogen atoms of 1-naphthol with deuterium.

Diazo Coupling Reactions with Deuterated Reagents

Diazo coupling reactions represent a viable, albeit indirect, pathway to deuterated naphthols. This method involves the reaction of a diazonium salt with an activated aromatic compound. chemguide.co.uk While not a direct synthesis of 1-Naphthol-d7, the principles can be applied by using a deuterated precursor. For instance, a deuterated aniline could be diazotized and coupled with a suitable partner, followed by chemical modification to yield the target naphthol. A more direct conceptual approach would involve the synthesis of a deuterated naphthalene-based amine, its subsequent diazotization, and finally, hydrolysis of the diazonium group to an alcohol. masterorganicchemistry.com

The fundamental reaction involves treating a primary aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid, to form a diazonium salt. masterorganicchemistry.com This salt can then be warmed in an aqueous solution to replace the diazonium group (-N₂⁺) with a hydroxyl group (-OH), releasing nitrogen gas in the process. chemguide.co.uk To synthesize 1-Naphthol-d7 via this route, one would need to start with a deuterated 1-aminonaphthalene. The synthesis of deuterated anilines and their subsequent conversion into azo dyes has been demonstrated, confirming the feasibility of using deuterated starting materials in diazo reactions to produce isotopically labeled products. thieme-connect.com

The general steps are:

Diazotization: A deuterated 1-aminonaphthalene is reacted with nitrous acid at low temperatures (0-5 °C) to form the corresponding deuterated 1-naphthalenediazonium salt.

Hydrolysis: The resulting diazonium salt solution is warmed, causing the diazonium group to be substituted by a hydroxyl group, yielding the deuterated 1-naphthol.

This strategy's success is contingent on the availability and synthesis of the heavily deuterated 1-aminonaphthalene precursor.

Reduction of Naphthalene Derivatives Utilizing Deuterated Agents

The reduction of naphthalene derivatives using deuterated reducing agents or deuterium sources provides another pathway for synthesizing 1-Naphthol-d7. This approach could involve the reduction of a suitably functionalized naphthalene precursor where deuterium is introduced during the reduction step. For example, the reduction of a naphthalenone (naphthol tautomer) or a related derivative with a deuterium source can lead to a deuterated naphthol.

Catalytic transfer hydrogenation is one such method where deuterium from a source like D₂O can be incorporated into a substrate. acs.org Studies have shown that the reduction of naphthalene itself can proceed via pathways that could be adapted for deuterium labeling. For example, the Birch reduction of naphthalene is sensitive to reaction conditions and can yield various dihydro- and tetrahydronaphthalene isomers. huji.ac.il A modified Birch reduction using a deuterium source (e.g., D₂O quench) could introduce deuterium.

Furthermore, studies on the anaerobic degradation of naphthalene have identified reduced intermediates, and experiments using deuterated D8-naphthalene have confirmed the metabolic pathways, demonstrating that the naphthalene ring system can be enzymatically reduced. d-nb.info While not a synthetic method, this highlights the chemical feasibility of naphthalene ring reduction. A synthetic approach could involve the reduction of 1,5-disubstituted naphthalenes with a potassium-graphite intercalate (C₈K) and a deuterium source to yield 1,4-dihydronaphthalene derivatives, which could then be converted to the target compound. huji.ac.il

Direct Deuteration Approaches in Naphthol Systems

Direct hydrogen isotope exchange (HIE) is an atom-economical method that involves the direct replacement of C-H bonds with C-D bonds on the pre-formed 1-naphthol molecule. nih.gov This approach avoids the often complex synthesis of deuterated precursors.

One innovative, metal-free HIE method utilizes photoexcitation of 1-naphthol in deuterated hexafluoroisopropanol (HFIP-d₁). nih.gov Irradiation with UV light (e.g., 300 nm) increases the electron density at specific positions of the naphthalene ring in its excited state, facilitating deuteration. This technique shows high selectivity, favoring positions that are typically inaccessible through standard thermal or metal-catalyzed processes. For 1-naphthol, this method resulted in significant deuterium incorporation, primarily at the C5 position, with moderate incorporation at C4 and C8. nih.gov

A more comprehensive and scalable approach for producing 1-Naphthol-d7 involves a flow synthesis method utilizing a platinum-on-alumina catalyst. tn-sanso.co.jp In this system, a solution of 1-naphthol in an organic solvent and heavy water (D₂O) are pumped through a flow-type microwave reactor. The microwave heating accelerates the H-D exchange reaction on the catalyst surface under pressure. tn-sanso.co.jp This continuous process allows for high efficiency and throughput, reportedly capable of producing 1-Naphthol-d7 with high isotopic purity (e.g., 94.3 atom %D) on a kilogram-per-month scale. tn-sanso.co.jp This method represents a significant advancement for the bulk synthesis of deuterated aromatic compounds.

Spectroscopic and Chromatographic Characterization of Deuterium Labeling Purity and Position

Following synthesis, it is imperative to confirm the successful incorporation of deuterium, determine its precise location on the molecule, and quantify the isotopic purity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical tools for this characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Distribution Analysis

NMR spectroscopy is a powerful, non-destructive technique for analyzing the structure of molecules. For deuterated compounds, ¹H NMR (Proton NMR) is particularly useful for determining the position and extent of deuterium incorporation. uobasrah.edu.iq Since deuterium (²H) has a different nuclear spin and resonance frequency from protium (¹H), the replacement of a hydrogen atom with a deuterium atom results in the disappearance of the corresponding signal in the ¹H NMR spectrum. thieme-connect.com

By comparing the ¹H NMR spectrum of the synthesized 1-Naphthol-d7 with that of its non-deuterated counterpart, one can identify which proton signals have been attenuated or have disappeared. thieme-connect.comchemicalbook.com The integration of the remaining proton signals relative to an internal standard allows for the quantification of the degree of deuteration at each position. acs.org For 1-Naphthol-2,3,4,5,6,7,8-d7, the ¹H NMR spectrum is expected to show a significant reduction or complete absence of signals corresponding to the protons at positions 2 through 8, while the signal for the proton on the hydroxyl group and any residual protons on the ring would remain.

| Technique | Application for 1-Naphthol-d7 | Expected Observation |

| ¹H NMR | Determines the position and extent of deuteration. | Disappearance or significant attenuation of signals for protons at positions 2, 3, 4, 5, 6, 7, and 8 compared to the spectrum of unlabeled 1-naphthol. thieme-connect.com |

| ¹³C NMR | Confirms the carbon skeleton and shows C-D coupling. | The spectrum remains largely similar, but carbon atoms bonded to deuterium will show characteristic triplet splitting (due to the spin I=1 of deuterium) and a slight upfield shift. |

| ²H NMR | Directly detects the deuterium nuclei. | Signals will appear at chemical shifts corresponding to the deuterated positions, providing direct evidence and distribution of the label. |

Mass Spectrometry for Isotopic Purity Verification

Mass spectrometry (MS) is essential for verifying the molecular weight of the synthesized compound and determining its isotopic purity. almacgroup.com High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the confirmation of the molecular formula, C₁₀HD₇O. thieme-connect.com

The isotopic purity, or the percentage of molecules that contain the desired number of deuterium atoms, is determined by analyzing the isotopic distribution in the mass spectrum. For 1-Naphthol-d7, the molecular ion peak should appear at a mass-to-charge ratio (m/z) approximately 7 units higher than that of unlabeled 1-naphthol (C₁₀H₈O, monoisotopic mass ≈ 144.06 Da). nih.gov

The process typically involves:

Analysis: The sample is analyzed by LC-MS or GC-MS to obtain the mass spectrum of the target compound.

Isotope Cluster Analysis: The relative intensities of the molecular ion peak (e.g., [M+H]⁺ or [M]⁺˙) and its neighboring peaks (representing molecules with fewer or more deuterium atoms, and natural abundance ¹³C) are measured. almacgroup.com

Purity Calculation: The isotopic purity is calculated from the integrated areas of the extracted ion chromatograms (EIC) for each isotopic species (d₀, d₁, d₂, etc.). thieme-connect.comalmacgroup.com For a high-purity sample of 1-Naphthol-d7, the peak corresponding to the d₇ species will be the most abundant. thieme-connect.com

| Parameter | Unlabeled 1-Naphthol | This compound |

| Molecular Formula | C₁₀H₈O | C₁₀HD₇O |

| Monoisotopic Mass (Da) | ~144.06 | ~151.10 |

| Primary MS Peak | m/z corresponding to d₀ | m/z corresponding to d₇ |

| Purity Assessment | N/A | Based on the relative abundance of the d₇ peak versus other deuterated (d₀-d₆) and natural isotope peaks. almacgroup.com |

Advanced Analytical Applications of 1-naphthol-2,3,4,5,6,7,8-d7 As an Internal Standard

Principles of Deuterated Internal Standards in Quantitative Analysis

The fundamental principle behind using a deuterated internal standard like 1-Naphthol-d7 is isotope dilution analysis. wikipedia.orgbritannica.com In this method, a known quantity of the isotopically labeled standard is added to a sample before any processing or analysis. wikipedia.orgosti.gov Because the deuterated standard is chemically almost identical to the native analyte, it experiences similar effects during sample preparation (e.g., extraction, derivatization) and instrumental analysis (e.g., ionization, fragmentation). vulcanchem.comscispace.com By measuring the ratio of the native analyte to the deuterated standard, analytical chemists can accurately quantify the analyte's concentration, as this ratio remains constant even if the absolute signal intensity fluctuates. tandfonline.comup.ac.za

Normalization of Sample Matrix Effects and Analytical Variability

One of the most significant challenges in quantitative analysis, especially with liquid chromatography-mass spectrometry (LC-MS/MS), is the "matrix effect." kcasbio.com This phenomenon, caused by co-extracting compounds from the sample matrix (like plasma or urine), can either suppress or enhance the ionization of the target analyte, leading to inaccurate results. kcasbio.commyadlm.org A deuterated internal standard that co-elutes with the analyte is the most effective tool to normalize these matrix effects. kcasbio.comresearchgate.net Since both the analyte and the standard are affected similarly by ion suppression or enhancement, the ratio of their signals remains stable, correcting for the variability. kcasbio.comscispace.com This normalization also accounts for procedural variability, such as inconsistent sample recovery during extraction or volume variations during sample handling. researchgate.netnih.gov

Calibration and Accuracy Enhancement in High-Throughput Assays

In high-throughput assays, where large numbers of samples are processed, maintaining accuracy and precision is paramount. chromatographytoday.comresearchgate.net Deuterated internal standards like 1-Naphthol-d7 are essential for constructing robust calibration curves and ensuring the accuracy of quality control samples. scispace.comacs.org By plotting the ratio of the analyte response to the internal standard response against the analyte concentration, calibration curves become more linear and reproducible. nih.govresearchgate.net This approach significantly improves inter-assay and intra-assay precision. researchgate.netnih.gov The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative bioanalysis, often cutting method development time and preventing the need for costly investigations into assay failures caused by less suitable surrogate standards. kcasbio.comresearchgate.net

Mass Spectrometry (MS)-Based Quantification Methodologies

Mass spectrometry, coupled with chromatographic separation, is the primary technique for utilizing 1-Naphthol-d7. The distinct mass difference between the deuterated standard and the native analyte allows for their simultaneous but separate detection. d-nb.inforesearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Protocols for Naphthol Metabolites

GC-MS is a well-established method for quantifying naphthol metabolites in biological samples, often requiring a derivatization step to make the analytes volatile. researchgate.netresearchgate.netuzh.ch In these protocols, 1-Naphthol-d7 is added to urine samples before enzymatic hydrolysis, which deconjugates the metabolites back to their free naphthol forms. researchgate.netuzh.ch The sample is then extracted and derivatized, commonly with acetic anhydride to form acetyl derivatives. researchgate.netresearchgate.net

The resulting derivatives are then analyzed by GC-MS. The use of 1-Naphthol-d7 as an internal standard corrects for any variability in hydrolysis efficiency, extraction recovery, and derivatization yield. uzh.chlgcstandards.com This method demonstrates high reliability and is suitable for routine biological monitoring of naphthalene exposure. researchgate.net

Table 1: Example GC-MS Method Parameters for 1-Naphthol Analysis using 1-Naphthol-d7

| Parameter | Details | Reference |

|---|---|---|

| Sample Type | Human Urine | researchgate.netuzh.ch |

| Internal Standard | 1-Naphthol-d7 | researchgate.netuzh.chnist.gov |

| Pre-treatment | Enzymatic hydrolysis (β-glucuronidase/arylsulfatase) | researchgate.netuzh.ch |

| Derivatization | In-situ with acetic anhydride | researchgate.netresearchgate.net |

| Extraction | n-hexane | researchgate.net |

| GC Column | DB-5ms or equivalent | researchgate.netnist.gov |

| MS Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | researchgate.netnist.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Biological Matrices

LC-MS/MS is a highly sensitive and specific technique that often avoids the need for derivatization, simplifying sample preparation. nih.govd-nb.info It is particularly powerful for analyzing complex biological matrices like urine and plasma. kcasbio.comchromatographytoday.com In a typical workflow, 1-Naphthol-d7 is added to the urine sample, which may then undergo enzymatic hydrolysis. d-nb.info The sample is subsequently subjected to solid-phase extraction (SPE) for cleanup and concentration before being injected into the LC-MS/MS system. nih.govd-nb.info

The internal standard co-elutes with the analyte, providing effective correction for matrix effects and instrument variability. kcasbio.comnih.gov This methodology allows for the simultaneous quantification of multiple naphthalene metabolites with high accuracy and precision. nih.gov

Table 2: Example LC-MS/MS Method Parameters for Naphthol Metabolite Analysis using 1-Naphthol-d7

| Parameter | Details | Reference |

|---|---|---|

| Sample Type | Human Urine | nih.govd-nb.info |

| Internal Standard | 1-Naphthol-d7 | d-nb.info |

| Pre-treatment | Enzymatic hydrolysis (optional, depending on target metabolites) | d-nb.info |

| Extraction | Solid-Phase Extraction (SPE) | d-nb.info |

| LC Column | C18 reversed-phase | chromatographytoday.comnih.gov |

| Mobile Phase | Acetonitrile/water gradient with acetic acid or formic acid | nih.gov |

| MS Detection | Multiple Reaction Monitoring (MRM) in negative ion mode | d-nb.info |

| MRM Transition (1-Naphthol) | m/z 143.0 > 115.1 | d-nb.info |

| MRM Transition (1-Naphthol-d7) | m/z 150.0 > 122.1 | d-nb.info |

Optimization of Detection Limits and Signal-to-Noise Ratios

Achieving low limits of detection (LOD) and high signal-to-noise (S/N) ratios is crucial for accurately measuring trace levels of naphthol, especially in biomonitoring studies of the general population. nih.govd-nb.info The use of 1-Naphthol-d7 plays an indirect but vital role in this optimization. By ensuring the stability and reproducibility of the measurement, the internal standard allows for more aggressive optimization of MS parameters (e.g., collision energy, declustering potential) without compromising quantitative integrity. nih.gov

Table 3: Reported Performance of Analytical Methods Using 1-Naphthol-d7

| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Accuracy (% of Target) | Reference |

|---|---|---|---|---|---|

| GC-MS | 0.30 µg/L | 1.00 µg/L | 1-100 µg/L | 92.2% - 99.9% | researchgate.net |

| LC-MS/MS | 0.03 µg/L | Not Specified | Up to 50 µg/L | Not Specified | d-nb.info |

| LC-MS/MS | 0.91 - 3.4 ng (on column) | 1.8 - 6.4 ng (on column) | 2 log orders | -13.1% to +5.2% | nih.gov |

| AALLME-GC-MS | 0.65 ng/mL | Not Specified | 1.95 - 20.0 ng/mL | <15% (Relative Error) | brjac.com.br |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

1-Naphthol-2,3,4,5,6,7,8-d7, a deuterated form of 1-naphthol, serves as a valuable tool in Nuclear Magnetic Resonance (NMR) spectroscopy. smolecule.com Its primary role is as an internal standard, where its distinct isotopic labeling provides unique spectral characteristics that aid in the analysis of other compounds. smolecule.com The use of deuterated compounds is a well-established method for simplifying complex NMR spectra and improving the quality of the data obtained. slideshare.net

Enhanced Sensitivity and Resolution in NMR Analysis

The use of deuterated compounds like this compound can lead to enhanced sensitivity and resolution in NMR analysis. smolecule.comazom.com Sensitivity in NMR refers to the signal-to-noise ratio; a higher sensitivity allows for the detection of compounds at lower concentrations. azom.comtum.de Resolution refers to the ability to distinguish between closely spaced signals in the spectrum. azom.comnih.gov

By simplifying the spectrum and reducing the number of proton signals, the issue of signal overlap is minimized. smolecule.comlibretexts.org When multiple peaks merge into a broad, unresolved hump, it is difficult to extract precise information. Deuteration helps to separate these overlapping signals, thereby improving the effective resolution of the spectrum for the remaining protons. libretexts.org Furthermore, techniques like heteronuclear decoupling, which are often used in conjunction with isotopically labeled compounds, can significantly boost both sensitivity and resolution. azom.com This allows for the analysis of more dilute components in a mixture and provides clearer, more easily interpretable spectra. azom.comaps.org

Method Validation and Quality Assurance in Deuterated Standard Applications

When this compound is used as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), the method must be rigorously validated to ensure the reliability and accuracy of the results. researchgate.netnih.gov Method validation is a process that demonstrates that an analytical procedure is suitable for its intended purpose. ijpsonline.com Key validation parameters include linearity, precision, accuracy, and detection/quantification limits. researchgate.netbrjac.com.brmdpi.com

Linearity and Calibration Curve Establishment

Linearity is the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net To establish linearity, a series of calibration standards with known concentrations are prepared and analyzed. labmanager.com The instrument's response is then plotted against the concentration to create a calibration curve. libretexts.org

For methods using 1-Naphthol-d7 as an internal standard, the ratio of the analyte's peak area to the internal standard's peak area is plotted against the analyte's concentration. brjac.com.br A linear relationship is typically demonstrated by the correlation coefficient (R²) of the regression line, with values close to 1.0 indicating excellent linearity. researchgate.netuzh.ch Research studies have shown high degrees of linearity for methods employing deuterated naphthol standards over various concentration ranges. researchgate.netbrjac.com.bruzh.ch

Table 1: Linearity Data from Various Studies Using Deuterated Naphthol Internal Standards

| Concentration Range | Correlation Coefficient (R²) | Analytical Method | Source |

| 1-100 µg/L | >0.999 | GC-MS | researchgate.net |

| 5-1000 µg/l | ≥ 0.995 | GC-MS/MS | uzh.ch |

| 0.72-20.0 ng mL-1 | > 0.99 | GC-MS | brjac.com.br |

| 2 log orders | 0.9930 - 0.9989 | LC-MS/MS | nih.gov |

Precision and Accuracy Assessment

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). researchgate.netmdpi.com Accuracy is the closeness of the test results obtained by the method to the true value and is often expressed as the percent recovery or percent bias. nih.govbrjac.com.br

Assessments are typically performed at different concentration levels and on different days (inter-day) and within the same day (intra-day) to evaluate the method's reproducibility. researchgate.net The use of an isotopically labeled internal standard like 1-Naphthol-d7 is critical for achieving high precision and accuracy, as it compensates for variations in sample preparation and instrument response. nih.govmdpi.com Studies consistently report high precision and accuracy for methods validated with this standard. researchgate.netnih.govbrjac.com.brmdpi.com

Table 2: Precision and Accuracy Data from a Validated GC-MS Method

| Parameter | Intra-day | Inter-day | Source |

| Precision (%RSD) | 0.3% - 3.9% | 0.4% - 4.1% | researchgate.net |

| Accuracy | 92.2% - 99.9% | 93.4% - 99.9% | researchgate.net |

Limits of Detection (LOD) and Quantification (LOQ) Determination

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. sepscience.comeflm.eu The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. sepscience.comeflm.eu

These limits are crucial for understanding the sensitivity of an analytical method. They can be determined in several ways, including based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve. sepscience.com The formula LOQ = 10σ / S, where σ is the standard deviation of the response and S is the slope of the calibration curve, is a common approach. sepscience.com The use of 1-Naphthol-d7 as an internal standard contributes to achieving low LOD and LOQ values, enabling the sensitive measurement of target analytes. researchgate.netbrjac.com.br

Table 3: LOD and LOQ Values from Various Studies

| LOD | LOQ | Analytical Method | Source |

| 0.30 µg/L | 1.00 µg/L | GC-MS | researchgate.net |

| 0.24 to 0.69 ng mL-1 | 0.72 to 1.92 ng mL-1 | GC-MS | brjac.com.br |

| 0.91 to 3.4 ng | 1.8 to 6.4 ng | LC-MS/MS | nih.gov |

| 0.25 to 4.52 ng/L | Not specified | SPME-GC-MS/MS | mdpi.com |

| 3.0 ng/g | 10 ng/g | LC/MS/MS | epa.gov |

Metabolic Pathway Elucidation and Isotope Tracing in Biological Systems

The study of how organisms process chemical compounds is fundamental to toxicology and pharmacology. This compound serves as a powerful tool in these investigations, particularly in understanding the metabolic pathways of naphthalene. smolecule.comsmolecule.com

Tracking Naphthalene Metabolite Formation and Fate

Naphthalene is metabolized in the body into various compounds, including 1-naphthol. nih.govscialert.net By using this compound, researchers can accurately trace the subsequent transformations of this primary metabolite. smolecule.com For example, it can be used to follow the conversion of 1-naphthol into its glucuronide and sulfate conjugates, which are major excretory products. smolecule.comnih.gov The deuterium label allows for the clear identification of these metabolites in biological samples like urine, even at low concentrations. smolecule.comnih.gov

A key application is its use as an internal standard for the accurate quantification of non-deuterated 1-naphthol and its metabolites. wiley.comresearchgate.net In a typical experiment, a known amount of this compound is added to a biological sample. During analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), the deuterated and non-deuterated compounds are separated and detected. wiley.comnih.gov Because the deuterated standard behaves almost identically to the non-deuterated analyte during sample preparation and analysis, any loss of the analyte can be corrected for by measuring the recovery of the standard. wiley.com This stable isotope dilution method provides high accuracy and precision in determining the concentrations of naphthalene metabolites. nih.gov

Investigations into Enzyme-Catalyzed Biotransformations

The enzymes involved in metabolizing naphthalene and its derivatives can be studied using this compound. glpbio.com While the deuterium atoms are not at the site of primary metabolic reactions, their presence can still be used to probe enzyme mechanisms. More commonly, it is used as a reference compound and internal standard to measure the kinetics of enzymes like cytochrome P450s, which are responsible for the initial oxidation of naphthalene to 1-naphthol. glpbio.comchemsrc.com

For instance, in studies investigating the inhibition of these enzymes, this compound can be used to accurately quantify the production of 1-naphthol, providing a reliable measure of enzyme activity. evitachem.com The presence of deuterium may also subtly alter the binding affinity and metabolic rates compared to the non-deuterated analog, which can provide insights into the enzyme's active site and mechanism. smolecule.com

Pharmacokinetic and Toxicokinetic Research

Pharmacokinetics and toxicokinetics describe how a substance is absorbed, distributed, metabolized, and excreted (ADME) by an organism. nih.gov this compound is a critical tool in these ADME studies. smolecule.comsmolecule.com

Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

By administering this compound, researchers can track its journey through the body over time. smolecule.com This allows for the determination of key pharmacokinetic parameters such as the rate of absorption, the extent of distribution into various tissues, the rate of metabolism, and the route and speed of excretion. europa.eu For example, studies in rats have shown that after percutaneous absorption, 1-naphthol is rapidly excreted in the urine. europa.eu The use of the deuterated form allows for precise measurement of these processes without interference from other compounds in the biological matrix. smolecule.com

Comparative Studies with Non-Deuterated 1-Naphthol Analogues

A powerful experimental design involves the co-administration of both this compound and its non-deuterated counterpart. nih.gov This allows for a direct comparison of their pharmacokinetic profiles within the same biological system. glpbio.comresearchgate.net Such studies can reveal if the presence of deuterium alters the metabolism or excretion of the compound, a phenomenon known as the kinetic isotope effect. researchgate.net While often subtle, these effects can provide valuable information about the rate-limiting steps in the metabolic pathway. asm.org Comparative studies have shown that deuteration can sometimes lead to a longer half-life and altered metabolic pathways for certain drugs. researchgate.net

Table 1: Research Findings on the Application of Deuterated Naphthalene and Naphthol Derivatives

| Study Focus | Deuterated Compound Used | Key Findings | Reference |

|---|---|---|---|

| Biological Monitoring of Naphthalene Exposure | 1-Naphthol-d7 | Used as an internal standard for the GC-MS determination of urinary 1- and 2-naphthol. | wiley.com |

| Quantification of Naphthalene Metabolites | d8-labeled naphthalene metabolites | Acted as internal standards for LC-MS/MS quantification of multiple urinary naphthalene metabolites. | nih.gov |

| Anaerobic Naphthalene Degradation | per-deuterated naphthalene-d8 | Demonstrated that ring cleavage products were derived from the introduced naphthalene. | asm.orgcapes.gov.br |

| Oxidation of Naphthalene by Cyanobacteria | [1-2H]naphthalene and [2-2H]naphthalene | Showed significant retention of deuterium, indicating an NIH shift mechanism and the formation of an arene oxide intermediate. | asm.org |

| Human Absorption of Naphthalene | Deuterated naphthalene | Rapid absorption was observed, with maximum serum concentration reached within 0.25 hours after ingestion. | cdc.gov |

Environmental Fate and Degradation Studies of Naphthalene Derivatives

Naphthalene is a common environmental contaminant, and understanding its persistence and breakdown in the environment is crucial for risk assessment and remediation. capes.gov.brethz.ch Isotope tracing with compounds like this compound is a valuable technique in this field. nih.govasm.org

By introducing a known amount of this compound into an environmental sample, such as soil or water, researchers can track its degradation over time. smolecule.com This allows for the determination of degradation rates and the identification of breakdown products. The use of a deuterated standard helps to distinguish the experimentally added compound from any background naphthalene contamination that may be present. asm.orgcapes.gov.br

Studies on the microbial degradation of naphthalene have utilized isotopically labeled compounds to trace the carbon into biomass and carbon dioxide, providing a complete picture of the degradation pathway. nih.govasm.org For example, research on the anaerobic degradation of naphthalene by sulfate-reducing bacteria used per-deuterated naphthalene-d8 to confirm the identity of various metabolic intermediates. asm.orgcapes.gov.br These studies are essential for developing bioremediation strategies for sites contaminated with PAHs.

An in-depth examination of the scientific applications of this compound reveals its critical role as an internal standard and tracer in diverse research fields. This deuterated analogue of 1-naphthol, a primary metabolite of the polycyclic aromatic hydrocarbon (PAH) naphthalene, is indispensable for achieving accuracy and precision in analytical chemistry, environmental science, and biomedical research. Its isotopic stability and distinct mass signature allow it to be distinguished from its non-labeled counterpart, facilitating precise quantification and pathway elucidation.

Challenges and Future Directions in Deuterated 1-naphthol Research

Deuterium Exchange and Isotope Scrambling Considerations in Analytical Procedures

A significant challenge in the use of 1-Naphthol-d7 and other deuterated standards is the potential for deuterium exchange and isotope scrambling during analytical procedures. Hydrogen-deuterium exchange (HDX) is a chemical reaction where a deuterium atom is replaced by a hydrogen atom, or vice versa. wikipedia.org This can occur under certain pH conditions, with the minimum exchange rate for backbone amide hydrogens in proteins occurring around pH 2.6. wikipedia.org

In mass spectrometry-based analyses, back-exchange can occur when a deuterium-labeled compound is exposed to a solvent containing hydrogen (protiated solvent), leading to the loss of the deuterium label and an underestimation of the exchange rate. nih.gov To minimize this, analytical procedures, including chromatography and mass spectrometry, are often conducted rapidly at low temperatures and under acidic conditions. nih.gov

Isotope scrambling, the redistribution of isotopes within a molecule, can also pose a challenge, potentially leading to inaccuracies in quantification. Careful control of the analytical conditions, such as pH and temperature, is crucial to maintain the isotopic integrity of 1-Naphthol-d7 and ensure reliable results. wikipedia.orgmdpi.com

Synthesis Scale-Up and Cost-Effectiveness for Large-Scale Research Applications

While the synthesis of deuterated compounds is generally less expensive than that of compounds labeled with 13C, 15N, or 18O, scaling up the synthesis of 1-Naphthol-d7 for large-scale research applications presents challenges in terms of both methodology and cost-effectiveness. nih.gov Traditional batch synthesis methods for deuterated aromatic compounds, which often involve H-D exchange with heavy water (D2O) under high temperature and pressure, have limitations in production scale, long reaction times, and complex purification processes. tn-sanso.co.jp

Recent advancements in flow synthesis methods offer a promising alternative. tn-sanso.co.jp Flow synthesis can improve production efficiency, reduce process time, and potentially lower the amount of expensive D2O required. tn-sanso.co.jp For instance, a flow synthesis method using a microwave reactor has been shown to have higher reaction efficiency and throughput compared to conventional batch methods for the deuteration of 1-Naphthol. tn-sanso.co.jp The development of scalable and cost-effective synthesis methods is crucial for making deuterated standards like 1-Naphthol-d7 more accessible for routine and large-scale research. nih.govresearchgate.net

| Synthesis Method | Advantages | Disadvantages | Relevance to 1-Naphthol-d7 |

|---|---|---|---|

| Conventional Batch Synthesis | Established methodology. | Limited production scale, long reaction times, complex purification. tn-sanso.co.jp | Traditional method for producing deuterated compounds. tn-sanso.co.jp |

| Flow Synthesis (Microwave-Assisted) | Higher production efficiency, reduced process time, potentially lower D2O consumption. tn-sanso.co.jp | Requires specialized equipment. | Demonstrated to be more efficient for 1-Naphthol deuteration. tn-sanso.co.jp |

| Iron-Catalyzed Deuteration | Scalable, uses inexpensive D2O, air- and water-stable catalyst. nih.gov | May require specific catalyst preparation. | Applicable to phenols, suggesting potential for 1-Naphthol. nih.gov |

Integration with Multi-Omics Approaches for Holistic Biological Insights

The application of 1-Naphthol-d7 as an internal standard is expanding beyond targeted analysis to play a crucial role in multi-omics studies, which integrate data from genomics, proteomics, metabolomics, and lipidomics to provide a more holistic understanding of biological systems. nih.govnih.gov In these complex analyses, deuterated standards are essential for accurate quantification and for compensating for variations during sample preparation and analysis. nih.govmedrxiv.org

For example, in metabolomics and lipidomics studies, a suite of deuterated internal standards is often added to samples to ensure reliable measurement of a wide range of molecules. nih.govmedrxiv.org The integration of data from different "omic" platforms can reveal complex biological relationships that might not be apparent from a single analysis. nih.gov As multi-omics research becomes more prevalent in fields like disease biomarker discovery and personalized medicine, the demand for high-quality deuterated standards like 1-Naphthol-d7 is expected to grow. nih.govbiologists.com

| Omics Field | Role of Deuterated Standards | Example Application |

|---|---|---|

| Metabolomics | Internal standards for quantification of metabolites. nih.gov | Identifying biomarker signatures for diseases like Type 1 Diabetes. nih.gov |

| Proteomics | Used in quantitative proteomics to determine protein conformations and interactions. nih.govacs.org | Studying protein structural changes in response to drug binding. |

| Lipidomics | Internal standards for quantifying various lipid species. nih.govmedrxiv.org | Investigating lipid dysregulation in metabolic disorders. biologists.com |

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

The continuous development of novel analytical techniques aims to enhance the sensitivity and specificity of detecting and quantifying compounds like 1-Naphthol and its deuterated analogue. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used for their high sensitivity and specificity. nih.gov The use of deuterated internal standards like 1-Naphthol-d7 in these methods helps to correct for matrix effects and variations in instrument response, leading to more accurate and precise results. kcasbio.comtexilajournal.com

Furthermore, advancements in high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are providing more powerful tools for characterizing deuterated compounds and ensuring their isotopic purity. rsc.org For instance, a combination of LC-ESI-HR-MS and NMR can be used to determine the isotopic enrichment and structural integrity of deuterium-labeled compounds. rsc.org As analytical instrumentation continues to improve, we can expect even greater sensitivity and specificity in the analysis of 1-Naphthol-d7, enabling its use in more demanding applications, such as the analysis of trace levels in complex biological and environmental samples. umich.edu

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-Naphthol-2,3,4,5,6,7,8-d7, and how do yields compare?

- Methodology : Two main routes are documented:

- Route 1 : Deuteration of 1-naphthol via isotopic exchange, achieving ~97% yield using optimized reaction conditions (e.g., D₂O or acid-catalyzed deuteration) .

- Route 2 : Direct synthesis from naphthalene-d8 via hydroxylation, though this method requires precise control of reaction intermediates to avoid side products .

- Key Considerations : Route 1 is preferred for high deuteration efficiency, while Route 2 is useful for studies requiring naphthalene backbone uniformity.

Q. Which analytical techniques are most reliable for confirming deuteration levels in this compound?

- Methodology :

- NMR Spectroscopy : ¹H NMR can identify residual proton signals, while ²H NMR quantifies deuteration efficiency .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight shifts (Δ ~7 Da for d7) and isotopic purity .

- Validation : Cross-validate results with combustion analysis for total deuterium content.

Q. How is this compound used as an internal standard in environmental or metabolic studies?

- Methodology :

- LC-MS/MS : Acts as a stable isotope-labeled internal standard for quantifying non-deuterated naphthol metabolites (e.g., in urine or serum) due to minimal matrix interference .

- Calibration Curves : Linear ranges typically span 0.02–50 µg/L, with limits of detection (LOD) <0.1 µg/L for deuterated analogs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in deuteration efficiency reports (e.g., 97% yield vs. 98 atom % D)?

- Methodology :

- Isotopic Purity Analysis : Use tandem MS/MS to differentiate between incomplete deuteration and isotopic scrambling.

- Reaction Monitoring : In situ IR or Raman spectroscopy tracks deuteration progress in real-time, reducing post-synthesis variability .

Q. What advanced fluorescence techniques leverage this compound to study excited-state reactions?

- Methodology :

- Time-Resolved Fluorescence : Measures ionization kinetics (e.g., naphthol dissociation) in solvents of varying pH, with deuterium effects on reaction rates quantified via phase-modulation fluorometry .

- Excited-State Intramolecular Proton Transfer (ESIPT) : Deuterium substitution alters proton transfer kinetics, enabling mechanistic studies of photophysical pathways .

Q. What role does this compound play in protein interaction studies (e.g., CREB-KIX inhibition)?

- Methodology :

- Isotope-Edited NMR : Deuterated naphthol derivatives enhance signal resolution in protein-ligand binding assays, reducing ¹H background noise .

- Competitive Binding Assays : Used to quantify binding affinities of inhibitors like KG-501 (Naphthol AS-E phosphate) via fluorescence polarization .

Methodological Challenges & Solutions

Q. How can cross-contamination with non-deuterated analogs be minimized during synthesis?

- Preventative Measures :

- Use deuterated solvents (e.g., D₂O, CDCl₃) and anhydrous conditions to suppress proton exchange .

- Purify intermediates via column chromatography with deuterium-compatible stationary phases .

Q. What safety protocols are critical for handling this compound in corrosive reaction environments?

- Guidelines :

- Store under inert gas (N₂/Ar) to prevent oxidation .

- Use corrosion-resistant equipment (e.g., PTFE-lined reactors) and PPE (gloves, goggles) during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.